(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 5-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
(3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a trifluoromethyl group, used in pharmaceutical research.
Uniqueness
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a chloro-substituted phenyl ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Biological Activity
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known by its CAS number 1213426-24-4, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClF3N2, with a molecular weight of approximately 238.64 g/mol. The presence of a trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is believed to involve disruption of bacterial cell membranes or interference with protein synthesis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Variants of the compound with different substituents have shown varying effects on NF-κB activity, indicating that structural modifications can significantly influence biological outcomes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially inhibiting their activity.
- Cell Membrane Interaction : The lipophilic nature allows the compound to integrate into lipid membranes, affecting membrane integrity and function.
- Gene Regulation : By influencing transcription factors like NF-κB, the compound may alter gene expression related to inflammation and immune responses .
Study on Antimicrobial Efficacy
A study focused on a series of compounds structurally related to this compound demonstrated significant antimicrobial activity against MRSA. The minimum inhibitory concentrations (MICs) were determined, showcasing the compound's potential as an antimicrobial agent .
Inflammation Modulation
In another investigation, compounds with similar structural motifs were tested for their ability to modulate NF-κB activity. Results indicated that specific substitutions could enhance or diminish anti-inflammatory effects, suggesting a pathway for optimizing therapeutic efficacy through chemical modification .
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C9H10ClF3N2 | Trifluoromethyl group enhances lipophilicity |
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C9H10ClF3N2 | Similar structure; potential for varied biological activity |
1,2-Bis[4-chloro-3-(trifluoromethyl)phenyl]-1,2-ethanediamine | C16H12Cl2F6N2 | Increased complexity; potential for enhanced interactions |
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
NWSOYVDAPWCURP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origin of Product |
United States |
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